![molecular formula C21H18N4O4 B2664160 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one CAS No. 941930-53-6](/img/structure/B2664160.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one
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Overview
Description
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of quinoline may apply, such as it being a colorless liquid with a strong odor .Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, due to their high electron density, show significant effectiveness against metallic corrosion. They adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, making them valuable as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Activities
Quinoline and quinazoline alkaloids have shown a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. These compounds have historically been isolated from natural sources, and their bioactive potentials are under continuous investigation for drug development (Shang et al., 2018).
Drug Metabolism and Toxicity
The metabolism and toxicity of quinoxaline 1,4-dioxide derivatives (QdNOs), related to oxidative stress, have been studied, indicating that oxidative stress plays a critical role in their toxic effects. Understanding the oxidative stress involved in QdNO-induced toxicity could improve the use of antioxidants and help develop novel QdNO compounds with fewer toxic effects (Wang et al., 2016).
Analytical Methods for Antioxidant Activity
Various analytical methods for determining antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron, have been reviewed. These methods are crucial in antioxidant analysis and the determination of antioxidant capacity of complex samples, which could potentially include quinoline derivatives (Munteanu & Apetrei, 2021).
Mechanism of Action
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-20-11-10-18(16-6-3-8-17(13-16)25(28)29)22-24(20)14-21(27)23-12-4-7-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAIAFATKCHVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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